2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol is a compound belonging to the benzimidazole family, which is characterized by a bicyclic structure containing a fused benzene and imidazole ring. Benzimidazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This specific compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The compound can be classified as a benzimidazole derivative due to its structural features, which include an amino group and an ethanol moiety attached to the benzimidazole core. It is synthesized through various chemical methods involving the modification of o-phenylenediamine or related precursors. The compound's IUPAC name is 2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol, and its InChI representation is InChI=1S/C11H15N3O/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15/h3-4,7,15H,2,5-6,12H2,1H3.
The synthesis of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol typically involves several key steps:
The synthesis can be performed under controlled conditions using high-pressure reactors for industrial applications, ensuring high yield and purity. Catalysts and solvents are selected based on their ability to optimize reaction conditions.
The molecular structure of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol features:
The molecular formula is C11H15N3O, with a molecular weight of approximately 205.25 g/mol. Its structural representation indicates that it possesses both polar and non-polar characteristics, making it suitable for various chemical interactions.
2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. Conditions may vary from acidic to basic depending on the specific reaction pathway chosen.
The major products from these reactions include various substituted benzimidazole derivatives with distinct biological properties, which can be explored for therapeutic applications.
The mechanism of action for 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes or nucleic acids:
The compound exhibits moderate solubility in polar solvents due to the presence of hydroxyl and amino groups. It typically appears as a crystalline solid at room temperature.
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) provide insights into its functional groups and structural integrity .
The applications of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol span various fields:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: